3-Chloropivaloyl chloride

Description

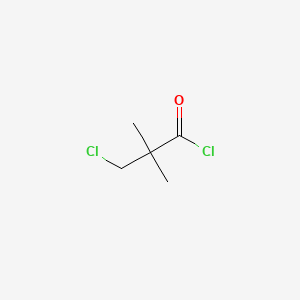

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2,2-dimethylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZNDDUMJVSIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Record name | CHLOROPIVALOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027567 | |

| Record name | 3-Chloropivaloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chloropivaloyl chloride appears as a colorless liquid. Very toxic by ingestion, inhalation and skin absorption. Corrosive. Contact may severely irritate skin, eyes, and mucous membranes. Used to make other chemicals., Colorless liquid; [CAMEO] | |

| Record name | CHLOROPIVALOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloropivaloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

about 70 °F | |

| Record name | Chloropivaloyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1609 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4300-97-4 | |

| Record name | CHLOROPIVALOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16005 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Chloro-2,2-dimethylpropanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4300-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloropivaloyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004300974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropivaloyl chloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propanoyl chloride, 3-chloro-2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloropivaloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-2,2-dimethylpropaneyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-2,2-DIMETHYLPROPANOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UH44S0ZZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloropivaloyl Chloride for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride, with the CAS number 4300-97-4, is a significant and highly reactive acylating agent and a key intermediate in the synthesis of a variety of organic compounds.[1] Its chemical structure, featuring a neopentyl backbone with both a chloro and an acyl chloride functional group, makes it a versatile building block in the pharmaceutical, agrochemical, and materials science industries.[2][3] This technical guide provides a comprehensive overview of 3-chloropivaloyl chloride, including its chemical and physical properties, synthesis methodologies, key reactions and applications, and essential safety and handling protocols.

Chemical and Physical Properties

3-Chloropivaloyl chloride is a clear, colorless to light yellow-brown liquid with a pungent odor.[4] It is soluble in organic solvents but reacts with water.[4] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4300-97-4 | [3] |

| Molecular Formula | C5H8Cl2O | [4] |

| Molecular Weight | 155.02 g/mol | [4] |

| Appearance | Clear, colorless to light yellow-brown liquid | [4] |

| Boiling Point | 85-86 °C at 60 mmHg | [3] |

| Density | 1.199 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.453 | [4] |

| Purity | ≥98.5% | [3] |

Synthesis of 3-Chloropivaloyl Chloride

The synthesis of 3-chloropivaloyl chloride can be achieved through several routes, primarily involving the chlorination of a pivalic acid derivative. The most common industrial methods start from pivalic acid, which is first converted to pivaloyl chloride, followed by chlorination.

Synthesis Pathway from Pivalic Acid

A common industrial synthesis involves a two-step process starting from pivalic acid.

Caption: Synthesis of 3-Chloropivaloyl Chloride from Pivalic Acid.

Experimental Protocols

This protocol is based on an industrial synthesis method.[4]

Reactants and Conditions:

| Reactant/Parameter | Molar Ratio/Value |

| Pivalic Acid | 1 |

| Phosphorus Trichloride (PCl3) | 0.33 - 0.43 |

| Reaction Temperature | 45 - 70 °C |

| Reaction Time | ~2 hours |

| Product Collection Temperature | 104 - 105 °C |

| Yield | >92% |

Procedure:

-

To a suitable reactor, add pivalic acid at room temperature.

-

Add phosphorus trichloride to the reactor.

-

Slowly heat the mixture to 45-70 °C and maintain the reaction for approximately 2 hours.

-

After the reaction, separate the supernatant liquid.

-

Purify the crude pivaloyl chloride by distillation, collecting the fraction at 104-105 °C to obtain purified pivaloyl chloride.[4]

This protocol describes the photocatalytic chlorination of pivaloyl chloride.[1]

Reactants and Conditions:

| Reactant/Parameter | Value |

| Pivaloyl Chloride | Starting Material |

| Chlorine Gas (Cl2) | Reagent |

| Reaction Temperature | 100 - 115 °C |

| Purification | Vacuum Distillation (0.05 - 0.06 MPa) |

| Purity of Final Product | >99.5% |

Procedure:

-

Charge a reactor equipped for photocatalysis with pivaloyl chloride.

-

Heat the pivaloyl chloride to 100 °C.

-

Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115 °C.

-

Monitor the reaction progress. Once the content of 3-chloropivaloyl chloride reaches 38-40%, stop the chlorine gas flow.[1]

-

Cool the reaction mixture to 60 °C.

-

Transfer the crude product to a distillation apparatus and perform vacuum distillation at 0.05-0.06 MPa to obtain the purified 3-chloropivaloyl chloride.[1]

Key Reactions and Applications

3-Chloropivaloyl chloride is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals due to its reactive acyl chloride group.

Amide Formation

3-Chloropivaloyl chloride readily reacts with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various biologically active molecules.

Caption: General reaction scheme for amide formation.

A general procedure for amide synthesis involves dissolving the amine and a base (like triethylamine) in a dry aprotic solvent (e.g., DCM) and then adding the 3-chloropivaloyl chloride dropwise at a low temperature (e.g., 0 °C).[5]

Friedel-Crafts Acylation

3-Chloropivaloyl chloride can be used in Friedel-Crafts acylation reactions to introduce the 3-chloropivaloyl group onto an aromatic ring, forming aryl ketones. This reaction typically requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

Caption: Friedel-Crafts acylation using 3-Chloropivaloyl Chloride.

A general experimental setup for Friedel-Crafts acylation involves suspending the Lewis acid in an inert solvent, followed by the dropwise addition of the acyl chloride and then the aromatic substrate, often at reduced temperatures to control the exothermic reaction.[6]

Applications in Drug Development and Agrochemicals

3-Chloropivaloyl chloride serves as a crucial intermediate in the synthesis of various commercial products:

-

Pharmaceuticals: It is a key building block in the synthesis of the antibiotic Cefteram Pivoxil .[2][3]

-

Agrochemicals: It is used in the production of the herbicide safener Isoxadifen-ethyl .[1]

-

Other Industrial Uses: It is also utilized as a raw material for rubber additives and photographic-sensitive materials.[1]

Safety and Handling

3-Chloropivaloyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated area, preferably a chemical fume hood.[4] It is very toxic by ingestion, inhalation, and skin absorption.[4]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[4]

-

Spills: In case of a spill, cover with sand, dry lime, or soda ash and place in a closed container for disposal.[4]

First Aid Measures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[4]

This guide provides a foundational understanding of 3-chloropivaloyl chloride for professionals in research and development. For specific applications and experimental work, it is crucial to consult detailed research articles and safety data sheets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. websites.umich.edu [websites.umich.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Chloropivaloyl Chloride

This technical guide provides a comprehensive overview of 3-Chloropivaloyl chloride (CAS No. 4300-97-4), a pivotal reagent in organic synthesis. It details the compound's structure, physicochemical properties, synthesis methodologies, and significant applications, with a focus on its role in the pharmaceutical and agrochemical industries.

Chemical Structure and Identification

3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropanoyl chloride, is a derivative of pivalic acid.[1] Its structure is characterized by a pivaloyl group with a chlorine atom substituted at the 3-position.[1]

Canonical SMILES: CC(C)(CCl)C(=O)Cl[1] InChI Key: MQZNDDUMJVSIMH-UHFFFAOYSA-N[2]

Below is a two-dimensional representation of the 3-Chloropivaloyl chloride structure.

Caption: 2D Structure of 3-Chloropivaloyl chloride.

Physicochemical and Safety Data

3-Chloropivaloyl chloride is a colorless to light yellow-brown liquid with a pungent odor.[1] It is a highly reactive compound, particularly sensitive to moisture, and is classified as corrosive, toxic, and a lachrymator.[1][3]

| Property | Value | Reference(s) |

| Molecular Formula | C5H8Cl2O | [1] |

| Molecular Weight | 155.02 g/mol | [4][5] |

| CAS Number | 4300-97-4 | [1] |

| Appearance | Clear, colorless to light yellow-brown liquid | [1][4] |

| Boiling Point | 85-86 °C at 60 mmHg | [6][7][8] |

| Density | 1.199 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.453 | [7] |

| Flash Point | 62 °C (145 °F) | [4][7] |

| Purity | >97.0% (GC) |

| Hazard Identification | GHS Classification | Precautionary Statements | Reference(s) |

| Toxicity | Toxic by ingestion, inhalation, and skin absorption. | S24/25: Avoid contact with skin and eyes. | [1][3] |

| Corrosivity | Causes severe skin and eye burns. | R34: Causes burns. | [1][3] |

| Flammability | Combustible liquid and vapor. | [3] | |

| Reactivity | Reacts with water to form hydrochloric acid. Incompatible with strong oxidizing agents, alcohols, and bases. | [7] |

Synthesis Methodologies

The synthesis of 3-Chloropivaloyl chloride can be achieved through several routes, primarily involving the chlorination of pivalic acid derivatives.

Synthesis Pathway Overview

Caption: Overview of synthetic pathways to 3-Chloropivaloyl chloride.

Experimental Protocols

Protocol 1: Synthesis from 3-Chloropivalic Acid [2]

This method involves the direct conversion of 3-chloropivalic acid to its corresponding acyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, place 3-chloropivalic acid.

-

Reagent Addition: Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the flask. The reaction is typically performed in excess of the chlorinating agent.

-

Reaction Conditions: Heat the mixture under reflux until the evolution of gas (HCl and SO₂) ceases.

-

Purification: After the reaction is complete, remove the excess thionyl chloride by distillation. The resulting crude 3-Chloropivaloyl chloride is then purified by fractional distillation under reduced pressure.

Protocol 2: Synthesis from Pivaloyl Chloride via Photocatalytic Chlorination [9][10]

This protocol describes a gas-phase or liquid-phase photocatalytic chlorination of pivaloyl chloride.

-

Reaction Setup: A suitable reactor, equipped with a gas inlet, a condenser, and a light source (for photocatalysis), is charged with pivaloyl chloride.

-

Chlorination: Chlorine gas is introduced into the reactor. The reaction is initiated and maintained by irradiation with a suitable light source.

-

Temperature Control: The reaction temperature is gradually increased and maintained, for instance, between 100-115°C.[9]

-

Monitoring: The reaction progress is monitored by analyzing the composition of the reaction mixture, for example, by gas chromatography, until the desired concentration of 3-Chloropivaloyl chloride is reached.

-

Work-up and Purification: Once the reaction is complete, the chlorine gas flow is stopped, and the mixture is cooled. The crude product is then transferred to a distillation apparatus for purification by vacuum distillation.[9]

Applications in Synthesis

3-Chloropivaloyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon.[2] This reactivity makes it a valuable intermediate in the synthesis of a wide range of compounds.

Key Reactions and Applications

Caption: Major applications of 3-Chloropivaloyl chloride.

-

Pharmaceutical Synthesis: It serves as a crucial building block in the development of various active pharmaceutical ingredients (APIs).[2][6] Its role in the synthesis of the antibiotic Cefteram Piroxil highlights its importance in medicinal chemistry.[6] The pivaloyl moiety it introduces can be significant in drug design.[2]

-

Agrochemical Industry: 3-Chloropivaloyl chloride is a key intermediate in the production of pesticides and herbicides.[4][6] Notably, it is used in the synthesis of the herbicide isoxadifen-ethyl.[9]

-

Material Science: The compound is also utilized in the synthesis of rubber additives and photographic photosensitive materials.[9][11]

Conclusion

3-Chloropivaloyl chloride is a versatile and highly reactive chemical intermediate with significant applications in several key industries, most notably pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development as well as in industrial manufacturing processes.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chloropivaloyl chloride | 4300-97-4 | Benchchem [benchchem.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 3-Chloropivaloyl Chloride [chemball.com]

- 5. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. 3-Chloropivaloyl chloride | 4300-97-4 [chemicalbook.com]

- 8. 3-Chloropivaloyl chloride-Hebei Fude Chemical Technology|pivalic acid|Pivaloyl chloride [en.hangangchem.com]

- 9. Page loading... [guidechem.com]

- 10. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 11. pschemicals.com [pschemicals.com]

An In-depth Technical Guide to 3-Chloropivaloyl Chloride (CAS 4300-97-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride, with the CAS number 4300-97-4, is a reactive acyl chloride that serves as a crucial building block in organic synthesis.[1][2] Its bifunctional nature, possessing both a reactive acid chloride group and a primary alkyl chloride, makes it a versatile intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and common reactions, spectroscopic data for characterization, and essential safety and handling information.

Physicochemical Properties

3-Chloropivaloyl chloride is a colorless to light yellow-brown liquid with a pungent odor.[3][4] It is highly reactive and moisture-sensitive, readily hydrolyzing in the presence of water to form hydrochloric acid.[3] It is soluble in common organic solvents.[3]

| Property | Value | Source(s) |

| CAS Number | 4300-97-4 | [3] |

| Molecular Formula | C₅H₈Cl₂O | [3][4] |

| Molecular Weight | 155.02 g/mol | |

| Appearance | Colorless to light yellow-brown liquid | [3][4] |

| Boiling Point | 85-86 °C at 60 mmHg | [2] |

| 164 °C at 760 mmHg | ||

| Melting Point | -15 °C | [5][6] |

| Density | 1.199 g/mL at 25 °C | [7] |

| Refractive Index (n20/D) | 1.453 | [4][7] |

| Flash Point | 63 °C (145.4 °F) | [4][8] |

| Solubility | Reacts with water; Soluble in organic solvents | [3] |

Synthesis and Experimental Protocols

Several methods exist for the synthesis of 3-chloropivaloyl chloride, with the most common laboratory-scale approach involving the chlorination of a suitable precursor such as pivalic acid followed by chlorination of the resulting pivaloyl chloride, or the direct conversion of 3-chloropivalic acid.[1][9][10]

Diagram of Synthesis Workflow

Caption: General synthesis routes to 3-Chloropivaloyl Chloride.

Laboratory Scale Synthesis from Pivalic Acid and Phosphorus Trichloride

This two-step industrial process can be adapted for a laboratory setting. The first step involves the conversion of pivalic acid to pivaloyl chloride, followed by chlorination.

Step 1: Synthesis of Pivaloyl Chloride

-

Materials:

-

Pivalic acid

-

Phosphorus trichloride (PCl₃)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pivalic acid.

-

Slowly add phosphorus trichloride dropwise with stirring. The molar ratio of pivalic acid to phosphorus trichloride should be approximately 1:0.35-0.45.[9]

-

After the addition is complete, slowly heat the mixture to 60-62 °C and maintain this temperature for 2.5-3 hours with continuous stirring.[9]

-

After cooling, separate the supernatant liquid.

-

Purify the crude pivaloyl chloride by distillation, collecting the fraction at 104-105 °C.[9]

-

Step 2: Chlorination of Pivaloyl Chloride

-

Materials:

-

Pivaloyl chloride (from Step 1)

-

Chlorine gas (Cl₂)

-

-

Procedure:

-

In a suitable reactor equipped for gas inlet and under a light source for photocatalysis, heat the pivaloyl chloride to 100 °C.[9]

-

Slowly introduce chlorine gas while maintaining the reaction temperature between 100-115 °C.[9]

-

Monitor the reaction progress (e.g., by GC analysis).

-

Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture.

-

Purify the resulting 3-chloropivaloyl chloride by vacuum distillation.[9]

-

Reactivity and Applications

3-Chloropivaloyl chloride is a potent acylating agent due to the highly electrophilic carbonyl carbon.[9] It readily reacts with nucleophiles such as amines, alcohols, and aromatic compounds.

Amide Synthesis (Schotten-Baumann Reaction)

This reaction is fundamental for the formation of amide bonds, which are prevalent in pharmaceuticals.

-

General Protocol for Amide Synthesis with an Amine:

-

Dissolve the amine in a suitable aprotic solvent (e.g., dichloromethane, DCM) in a reaction flask.

-

Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to scavenge the HCl byproduct.

-

Cool the mixture in an ice bath.

-

Slowly add 3-chloropivaloyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

-

Diagram of Amide Synthesis

Caption: Workflow for the synthesis of amides from 3-Chloropivaloyl Chloride.

Friedel-Crafts Acylation

This reaction introduces the 3-chloropivaloyl group onto an aromatic ring, a key step in synthesizing aryl ketones.

-

General Protocol for Friedel-Crafts Acylation of an Aromatic Compound (e.g., Anisole):

-

In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, non-polar solvent like dichloromethane (DCM).[11]

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add 3-chloropivaloyl chloride (1.0 equivalent) to the suspension.

-

To this mixture, add the aromatic substrate (e.g., anisole, 1.0 equivalent) dissolved in DCM dropwise from the addition funnel.[11]

-

After the addition is complete, allow the reaction to stir at 0 °C or room temperature until the starting material is consumed (monitored by TLC).

-

Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.[11]

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting ketone by distillation, recrystallization, or column chromatography.

-

Diagram of Friedel-Crafts Acylation

Caption: Logical flow of a Friedel-Crafts acylation reaction.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two singlets. One singlet corresponds to the six equivalent protons of the two methyl groups, and the other singlet corresponds to the two protons of the chloromethyl group.

-

¹³C NMR: The carbon NMR spectrum is expected to show four distinct signals corresponding to the carbonyl carbon, the quaternary carbon, the chloromethyl carbon, and the two equivalent methyl carbons.[12]

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

| C=O (Acyl Chloride) | 160 - 185 |

| -C (CH₃)₂- (Quaternary) | 40 - 50 |

| -CH₂Cl | 45 - 55 |

| -C(C H₃)₂ | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the C=O stretch in an acyl chloride.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | 1785 - 1815 | Strong |

| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, and M+4 peaks).[3] The fragmentation pattern is expected to involve the loss of a chlorine radical to form a stable acylium ion.

Tabulated Mass Spectrum Data

| m/z | Relative Intensity (%) | Possible Fragment |

| 119 | 2.4 | [M - Cl]⁺ |

| 93 | 32.0 | [C₅H₈³⁷Cl]⁺ |

| 91 | 100.0 | [C₅H₈³⁵Cl]⁺ |

| 63 | 13.9 | [C₅H₃]⁺ |

| 55 | 77.4 | [C₄H₇]⁺ |

| 39 | 19.7 | [C₃H₃]⁺ |

| 29 | 17.8 | [C₂H₅]⁺ |

| 27 | 11.1 | [C₂H₃]⁺ |

Safety and Handling

3-Chloropivaloyl chloride is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][8] It is fatal if inhaled and causes severe skin burns and eye damage.[8] It is also a combustible liquid and reacts with water to produce toxic fumes.[7][8]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator may be necessary depending on the scale of the reaction.[4]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames. Handle under an inert atmosphere as it is moisture-sensitive.[8]

-

Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[3]

-

Spills: In case of a spill, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal. Do not use water to clean up spills.

Conclusion

3-Chloropivaloyl chloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of complex molecules in the pharmaceutical and agrochemical sectors. Its high reactivity necessitates careful handling and adherence to strict safety protocols. This guide provides essential information for researchers and professionals to safely and effectively utilize this important chemical intermediate in their work.

References

- 1. US4770821A - Method for preparing β-chloropivaloyl chloride - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. condor.depaul.edu [condor.depaul.edu]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. DE3618928C2 - Process for the preparation of beta-chloropivalic acid chloride - Google Patents [patents.google.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 10. 3-Chloropivaloyl chloride | 4300-97-4 | Benchchem [benchchem.com]

- 11. websites.umich.edu [websites.umich.edu]

- 12. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to 3-Chloropivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloropivaloyl chloride, a reactive acyl chloride, is a pivotal building block in modern organic synthesis. Its unique structural features, including a sterically hindered quaternary carbon center and a reactive chloromethyl group, make it a valuable intermediate in the production of a wide array of fine chemicals. This technical guide provides an in-depth overview of 3-Chloropivaloyl chloride, encompassing its chemical identity, physicochemical properties, detailed synthesis protocols, and its applications in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Synonyms

3-Chloropivaloyl chloride is systematically known as 3-chloro-2,2-dimethylpropanoyl chloride. It is also commonly referred to by several other names in commercial and academic literature. A comprehensive list of its synonyms and identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | 3-chloro-2,2-dimethylpropanoyl chloride |

| Common Synonyms | 3-Chloro-2,2-dimethylpropionyl chloride[1][2] |

| β-Chloropivaloyl chloride[3] | |

| 3-Chloropivalic chloride[4] | |

| Chloropivaloyl chloride[5][6] | |

| Propanoyl chloride, 3-chloro-2,2-dimethyl-[7][6] | |

| CAS Number | 4300-97-4[1][2][3][8] |

| EC Number | 224-311-8[2][3] |

| Molecular Formula | C₅H₈Cl₂O[2][8] |

| Molecular Weight | 155.02 g/mol [2] |

| InChI Key | MQZNDDUMJVSIMH-UHFFFAOYSA-N[3] |

| SMILES | CC(C)(CCl)C(=O)Cl[3] |

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chloropivaloyl chloride is presented in the table below. This data is essential for its safe handling, storage, and use in experimental settings.

| Property | Value |

| Appearance | Colorless to light yellow or light red clear liquid[1][6] |

| Boiling Point | 85-86 °C at 60 mmHg[2][3] |

| Density | 1.199 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.453[3] |

| Flash Point | 63 °C (145.4 °F) - closed cup[3] |

| Water Solubility | Reacts with water[2] |

Synthesis of 3-Chloropivaloyl Chloride

The industrial synthesis of 3-Chloropivaloyl chloride can be achieved through several routes. Below are detailed experimental protocols for two common methods.

Synthesis Pathway Overview

Caption: Synthetic routes to 3-Chloropivaloyl chloride.

Experimental Protocol 1: Synthesis from Pivalic Acid via Pivaloyl Chloride

This two-step process involves the initial conversion of pivalic acid to pivaloyl chloride, followed by free-radical chlorination.

Step 1: Preparation of Pivaloyl Chloride from Pivalic Acid

-

Materials: Pivalic acid, thionyl chloride (SOCl₂).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, place pivalic acid (1.0 eq).

-

Slowly add thionyl chloride (1.2 eq) to the flask at room temperature with stirring.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (approximately 80 °C) for 2-3 hours until the evolution of HCl gas ceases.

-

The crude pivaloyl chloride can be purified by fractional distillation.

-

Step 2: Photochlorination of Pivaloyl Chloride

-

Materials: Pivaloyl chloride, chlorine gas (Cl₂).

-

Procedure:

-

Charge a suitable photoreactor with the purified pivaloyl chloride from Step 1.

-

Heat the pivaloyl chloride to 100-115 °C.[1]

-

Introduce chlorine gas slowly into the reactor while irradiating with a UV lamp.

-

Monitor the reaction progress by gas chromatography (GC) until the desired conversion to 3-Chloropivaloyl chloride is achieved.

-

The reaction mixture is then subjected to vacuum distillation to isolate the pure 3-Chloropivaloyl chloride.[1]

-

Experimental Protocol 2: Synthesis from 3-Chloropivalic Acid

This method provides a more direct route to the target compound.

-

Materials: 3-Chloropivalic acid, thionyl chloride (SOCl₂).

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas trap, combine 3-chloropivalic acid (1.0 eq) and thionyl chloride (1.5 eq).

-

Heat the reaction mixture to reflux for 2-4 hours.

-

After the reaction is complete, remove the excess thionyl chloride by distillation.

-

The resulting crude 3-Chloropivaloyl chloride is then purified by vacuum distillation.

-

Applications in Organic Synthesis

3-Chloropivaloyl chloride is a versatile reagent, primarily used as an acylating agent in various organic transformations.

General Reaction Scheme

Caption: General acylation reaction using 3-Chloropivaloyl chloride.

Synthesis of Amides

3-Chloropivaloyl chloride reacts readily with primary and secondary amines to form the corresponding N-substituted amides.

-

General Protocol:

-

Dissolve the amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an inert aprotic solvent (e.g., dichloromethane, THF) in a reaction flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-Chloropivaloyl chloride (1.05 eq) in the same solvent to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

-

Upon completion, the reaction is quenched with water. The organic layer is separated, washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

-

Synthesis of Esters

The reaction of 3-Chloropivaloyl chloride with alcohols, in the presence of a base, yields the corresponding esters.

-

General Protocol:

-

To a stirred solution of the alcohol (1.0 eq) and a base (e.g., pyridine or triethylamine, 1.2 eq) in a dry, inert solvent such as dichloromethane or diethyl ether, cool the mixture to 0 °C.

-

Add 3-Chloropivaloyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction mixture to stir at room temperature for 2-6 hours.

-

The reaction is then diluted with the solvent and washed sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The residue is purified by column chromatography on silica gel to afford the desired ester.

-

Friedel-Crafts Acylation

3-Chloropivaloyl chloride can be used to introduce the 3-chloropivaloyl group onto an aromatic ring via a Friedel-Crafts acylation reaction.

-

General Protocol:

-

To a suspension of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 1.2 eq), in a dry, non-polar solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add 3-Chloropivaloyl chloride (1.1 eq) dropwise.

-

Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

-

Add the aromatic substrate (1.0 eq) to the mixture, either neat or as a solution in the reaction solvent, while maintaining the temperature at 0 °C.

-

The reaction is then allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or GC).

-

The reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried and concentrated.

-

The product, an aromatic ketone, is purified by recrystallization or column chromatography.

-

Applications in Agrochemicals and Pharmaceuticals

3-Chloropivaloyl chloride serves as a key intermediate in the synthesis of various commercial products.

-

Agrochemicals: It is a crucial precursor for the herbicide isoxadifen-ethyl .[1] This safener is used to protect crops from the phytotoxic effects of certain herbicides.

-

Pharmaceuticals: While specific examples with detailed public-domain synthetic protocols are proprietary, its structural motif is of interest in medicinal chemistry for the synthesis of complex molecules with potential biological activity.

Safety and Handling

3-Chloropivaloyl chloride is a corrosive and toxic compound. It is sensitive to moisture and reacts with water to release hydrochloric acid. It should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Store in a cool, dry place away from incompatible materials such as water, alcohols, and strong bases.

This guide is intended for use by qualified professionals. Always consult the Safety Data Sheet (SDS) before handling this chemical.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pure.hud.ac.uk [pure.hud.ac.uk]

- 3. websites.umich.edu [websites.umich.edu]

- 4. Formation of Esters - operachem [operachem.com]

- 5. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 6. Preparation of Esters - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Chloro-2,2-dimethylpropionyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-2,2-dimethylpropionyl chloride, also known as β-chloropivaloyl chloride, is a reactive acyl chloride that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive acid chloride and a primary alkyl chloride, makes it a versatile reagent for introducing the 3-chloro-2,2-dimethylpropanoyl moiety into a wide range of molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety considerations of 3-chloro-2,2-dimethylpropionyl chloride, with a focus on its applications in research and drug development.

Chemical and Physical Properties

3-Chloro-2,2-dimethylpropionyl chloride is a colorless to light yellow-brown liquid with a pungent odor.[1][2] It is a combustible liquid that is highly reactive, particularly with water and nucleophiles.[1][3] The quantitative physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈Cl₂O | [1] |

| Molecular Weight | 155.02 g/mol | [1][3] |

| Appearance | Colorless to light yellow-brown liquid | [1][4] |

| Density | 1.199 g/mL at 25 °C | [5] |

| Boiling Point | 85-86 °C at 60 mmHg; 110-112 °C at 760 Torr | [4][5] |

| Melting Point | -15 °C | [4] |

| Refractive Index | n20/D 1.453 | [5] |

| Flash Point | 62-63 °C (145.4 °F) - closed cup | [4][5] |

| Water Solubility | Reacts with water | [1][4] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 4300-97-4 | [5] |

| EC Number | 224-311-8 | [5] |

| MDL Number | MFCD00000710 | [5] |

| PubChem CID | 61345 | [3] |

| InChI | InChI=1S/C5H8Cl2O/c1-5(2,3-6)4(7)8/h3H2,1-2H3 | [3] |

| InChIKey | MQZNDDUMJVSIMH-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)(CCl)C(=O)Cl | [3] |

| Synonyms | β-Chloropivaloyl chloride, 3-Chloropivaloyl chloride, Chloropivaloyl chloride | [1][2] |

Reactivity Profile

The reactivity of 3-chloro-2,2-dimethylpropionyl chloride is dominated by the electrophilic nature of the acyl chloride functional group. It readily reacts with nucleophiles such as alcohols, amines, and water. The presence of the sterically hindered 2,2-dimethyl group can influence the rate and outcome of these reactions.[2]

The compound is incompatible with strong oxidizing agents, alcohols, and bases (including amines).[1][4] It reacts with water to produce hydrochloric acid.[1][4] Caution should be exercised when mixing with ethers, such as diisopropyl ether, in the presence of metal salts, as this can lead to a vigorous or explosive reaction.[1][4]

Caption: Figure 1: Reactivity Profile of 3-Chloro-2,2-dimethylpropionyl chloride.

Experimental Protocols

Synthesis of 3-Chloro-2,2-dimethylpropionyl chloride

A common method for the synthesis of 3-chloro-2,2-dimethylpropionyl chloride is the reaction of 3-chloro-2,2-dimethylpropionic acid with a chlorinating agent, such as thionyl chloride or phosgene, often in the presence of a catalyst like N,N-dimethylformamide (DMF).[6]

Example Protocol: Synthesis from 3-chloro-2,2-dimethylpropionic acid and phosgene [6]

Materials:

-

3-chloro-2,2-dimethylpropionic acid

-

N,N-dimethylformamide (DMF)

-

Phosgene gas

-

Reaction kettle equipped with heating, stirring, gas inlet, and a system for reduced pressure.

Procedure:

-

Charge the reaction kettle with 200g of 3-chloro-2,2-dimethylpropionic acid.

-

Heat the vessel to 50°C and maintain for 30 minutes after the acid has melted.

-

Add 10g of DMF to the molten acid and continue to maintain the temperature for another 30 minutes.

-

Introduce 150g of phosgene gas into the reaction mixture over a period of 2 hours, while maintaining the temperature between 50-60°C.

-

After the addition of phosgene is complete, maintain the reaction temperature at 50-60°C and apply a vacuum (100 mbar) for 2 hours to remove any dissolved gases.

-

The resulting product is 3-chloro-2,2-dimethylpropionyl chloride.

This process can yield a product with a purity of over 98%.[6]

Caption: Figure 2: Experimental Workflow for Synthesis.

Applications in Research and Drug Development

3-Chloro-2,2-dimethylpropionyl chloride is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and pesticides.[1][7] Its utility stems from its ability to act as an acylating agent and to introduce a neopentyl scaffold with a terminal chloride, which can be further functionalized.

While specific signaling pathways involving this compound are not detailed in the provided search results, its role as a building block in drug development is significant. For instance, it can be used in the synthesis of novel herbicides and as a raw material for advanced polyester compounds.[4] The related compound, 3-chloropropionyl chloride, is used in the synthesis of beclamide, a drug with sedative and anticonvulsant properties, highlighting the potential of such bifunctional reagents in medicinal chemistry.[8][9]

Safety Information

3-Chloro-2,2-dimethylpropionyl chloride is a hazardous chemical that requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[3][4][10] Inhalation is highly toxic and can be fatal.[1][5] It is also a lachrymator, meaning it can cause tearing.[10]

Table 3: GHS Hazard Information

| Hazard Class | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Inhalation (Category 1) | 💀 | Danger | H330: Fatal if inhaled. |

| Skin Corrosion (Category 1B) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage (Category 1) | corrosive | Danger | H314: Causes severe skin burns and eye damage. |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | ! | Danger | H335: May cause respiratory irritation. |

GHS information is aggregated from multiple sources and may vary.[4][5]

Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, goggles, a face shield, and a suitable respirator.[5] Avoid contact with skin, eyes, and clothing.[10] Keep away from heat, sparks, and open flames.[4] The substance is moisture-sensitive; avoid contact with water.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][11] Keep away from incompatible materials such as strong oxidizing agents, bases, and alcohols.[1][4] Store in a corrosive-resistant container.[11]

First Aid Measures:

-

In case of contact with eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10][12]

-

In case of contact with skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]

-

If inhaled: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[10][12]

-

If swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[10][12]

References

- 1. 3-Chloropivaloyl chloride | 4300-97-4 [chemicalbook.com]

- 2. CAS 4300-97-4: 3-Chloro-2,2-dimethylpropanoyl chloride [cymitquimica.com]

- 3. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3-氯-2,2-二甲基丙酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Method for preparing 3-chloro-2,2-dimethylpropionyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 8. Continuous Flow Production of 3-Chloropropionyl Chloride_Chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. 3-Chloropivaloyl Chloride | 4300-97-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 3-Chloropivaloyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloropivaloyl chloride (CAS No. 4300-97-4), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key chemical reactions, and critical safety information.

General Description

3-Chloropivaloyl chloride, also known as 3-chloro-2,2-dimethylpropionyl chloride, is a colorless to light yellow-brown, clear liquid.[1][2] It is recognized for its irritating odor and its high reactivity as an acylating agent.[3] Its bifunctional nature, containing both an acyl chloride and an alkyl chloride, makes it a versatile building block in organic synthesis.[4] This compound is a crucial precursor in the manufacturing of various high-value chemical products, including pharmaceuticals, agrochemicals, rubber additives, and photographic materials.[2][4][5]

Chemical and Physical Properties

A summary of the key quantitative data for 3-chloropivaloyl chloride is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C5H8Cl2O | [1][6] |

| Molecular Weight | 155.02 g/mol | [1][6] |

| Appearance | Clear, colorless to light yellow-brown liquid | [1][2][3] |

| Boiling Point | 85.0 - 86.0 °C @ 60.00 mmHg | [1][7] |

| 160.0 °C @ 760 mmHg | [8] | |

| Density | 1.199 g/cm³ at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.453 | [2] |

| Flash Point | 62 °C (145 °F) | [1] |

| ~70 °F | [6] | |

| CAS Number | 4300-97-4 | [1][7] |

Synthesis of 3-Chloropivaloyl Chloride

Several synthetic routes to 3-chloropivaloyl chloride have been established, primarily involving the chlorination of pivalic acid or its derivatives. The following sections detail common experimental protocols.

Synthesis Workflow

The general workflow for the synthesis of 3-chloropivaloyl chloride from pivalic acid is depicted below.

Caption: General synthesis workflow for 3-Chloropivaloyl chloride.

Experimental Protocols

Method 1: Synthesis from Pivalic Acid and Thionyl Chloride

A common laboratory-scale synthesis involves the conversion of 3-chloro-2,2-dimethylpropionic acid to its acid chloride using a chlorinating agent like thionyl chloride.[4][7]

-

Reaction Setup: In a reaction vessel equipped with a reflux condenser and a gas outlet, place 3-chloro-2,2-dimethylpropionic acid.

-

Addition of Chlorinating Agent: Slowly add thionyl chloride to the reaction vessel. An excess of the chlorinating agent is typically used.

-

Reaction Conditions: The mixture is heated to reflux and maintained at this temperature until the evolution of hydrogen chloride and sulfur dioxide gas ceases.

-

Purification: The excess thionyl chloride is removed by distillation. The resulting crude 3-chloropivaloyl chloride is then purified by fractional distillation under reduced pressure.

Method 2: Industrial Production via Pivaloyl Chloride

Industrial production often involves a two-step process starting from pivalic acid.[5][9]

-

Formation of Pivaloyl Chloride: Pivalic acid is reacted with a chlorinating agent, such as phosphorus trichloride, to produce pivaloyl chloride.[5]

-

Photocatalytic Chlorination: The obtained pivaloyl chloride is then subjected to chlorination with chlorine gas under photocatalytic conditions.[5] The reaction temperature is gradually increased to 100-115°C.[5]

-

Work-up and Purification: Once the desired conversion is achieved, the chlorine gas flow is stopped. The reaction mixture is then distilled under vacuum to isolate the pure 3-chloropivaloyl chloride.[5]

Chemical Reactivity and Applications

3-Chloropivaloyl chloride is a highly reactive acylating agent due to the electrophilic nature of the carbonyl carbon.[4] This reactivity is fundamental to its wide range of applications in organic synthesis.

Key Reactions

The acyl chloride functional group readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

Caption: Nucleophilic acyl substitution reactions of 3-Chloropivaloyl chloride.

-

Synthesis of Amides and Esters: It reacts readily with amines and alcohols to form the corresponding amides and esters, respectively.[4] This is a crucial step in the synthesis of many pharmaceutical and agrochemical compounds.

-

Friedel-Crafts Acylation: 3-Chloropivaloyl chloride can be used in Friedel-Crafts reactions to introduce the 3-chloropivaloyl group onto aromatic rings, forming aryl ketones.[4]

-

Cyclization Reactions: It serves as an effective reagent for forming cyclic compounds, such as isoxazolone rings.[2][4][5][10]

Applications in Drug Development and Agrochemicals

The versatility of 3-chloropivaloyl chloride makes it an indispensable intermediate in several industrial sectors.

-

Pharmaceuticals: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including antiviral and anti-inflammatory drugs.[4][5] A notable example is its use in the production of the antibiotic Cefteram Pivoxil.[7][11]

-

Agrochemicals: This compound is a critical precursor in the manufacturing of modern herbicides and pesticides.[4][7][11] For instance, it is an intermediate in the synthesis of the herbicide isoxadifen-ethyl.[3][5]

-

Other Industrial Uses: It is also utilized in the production of dyes, rubber additives, and materials for photographic development.[2][4][5][9]

Safety and Handling

3-Chloropivaloyl chloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Toxic: Fatal if inhaled and harmful if swallowed.[6] It can cause severe irritation and chemical burns to the respiratory and digestive tracts.[1]

-

Combustible: It is a combustible liquid and vapor.[1]

-

Lachrymator: It is a substance that irritates the eyes and causes tears.[1]

-

Moisture Sensitive: Reacts with water to form toxic and corrosive gases, such as hydrogen chloride.[1][12]

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][13] Respiratory protection is necessary when handling this substance.[1][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as water, oxidizing agents, acids, and strong bases.[1] Keep the container tightly closed and protected from moisture.[1]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

This technical guide is intended for informational purposes for qualified professionals. Always refer to the latest Safety Data Sheet (SDS) before handling 3-chloropivaloyl chloride.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. 3-Chloropivaloyl chloride | 4300-97-4 [chemicalbook.com]

- 3. 3-Chloropivaloyl chloride-Hebei Fude Chemical Technology|pivalic acid|Pivaloyl chloride [en.hangangchem.com]

- 4. 3-Chloropivaloyl chloride | 4300-97-4 | Benchchem [benchchem.com]

- 5. Page loading... [guidechem.com]

- 6. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Chloropivaloyl chloride | CAS#:4300-97-4 | Chemsrc [chemsrc.com]

- 9. npcsblog.com [npcsblog.com]

- 10. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. CHLOROPIVALOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3-Chloropivaloyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloropivaloyl chloride (CAS No. 4300-97-4), a pivotal reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its historical development, various synthesis methodologies with comparative data, and its key applications, offering valuable insights for professionals in research and development.

Discovery and History

While the precise moment of discovery and the individual scientists responsible for the first synthesis of 3-Chloropivaloyl chloride are not extensively documented in widely available scientific literature, its development is intrinsically linked to the broader history of acyl chlorides and the industrial demand for specialized chemical intermediates.[1] The precursor, pivaloyl chloride, was first synthesized by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride.[2][3]

The emergence of 3-Chloropivaloyl chloride as a significant commercial chemical is largely chronicled through patent literature, driven by its utility in the synthesis of pharmaceuticals and agrochemicals.[4][5] Industrial production methods began to be detailed in patents from the late 20th century onwards, outlining various synthetic routes to meet the growing demand for this versatile building block. These methods highlight a continuous effort to improve yield, purity, and safety while reducing costs.[4][6]

Physicochemical Properties

3-Chloropivaloyl chloride is a colorless to light yellow liquid with a pungent odor.[1][7] It is a highly reactive compound, particularly with water, and is corrosive.[1][8] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C5H8Cl2O | [9][10] |

| Molecular Weight | 155.02 g/mol | [8][9] |

| CAS Number | 4300-97-4 | [9] |

| Boiling Point | 85-86 °C at 60 mmHg | [9][11] |

| Density | 1.199 g/mL at 25 °C | [9][10] |

| Refractive Index (n20/D) | 1.453 | [9][10] |

| Flash Point | ~70 °F (~21 °C) | [8] |

| Solubility | Soluble in most organic solvents; reacts with water. | [1][9] |

Synthesis Methodologies

Several methods for the synthesis of 3-Chloropivaloyl chloride have been developed, primarily focusing on the chlorination of pivalic acid derivatives. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Chlorination of Pivaloyl Chloride

A common industrial route involves the direct chlorination of pivaloyl chloride.[12] This can be achieved through various techniques, including liquid-phase photocatalytic chlorination.[13]

This protocol is based on descriptions found in patent literature.[13]

-

Reaction Setup: A reaction vessel equipped for photocatalysis, temperature control, and gas introduction is charged with pivaloyl chloride. The system is maintained under slight negative pressure.

-

Heating: The temperature of the pivaloyl chloride is gradually increased to 100°C.

-

Chlorination: Chlorine gas is slowly introduced into the reactor while maintaining the temperature between 100-115°C. The reaction is monitored by analyzing the composition of the reaction mixture.

-

Termination: The introduction of chlorine gas is stopped when the concentration of 3-Chloropivaloyl chloride reaches a target level, for instance, 38-40%.

-

Cooling and Purification: The reaction mixture is cooled to 60°C and then transferred to a distillation apparatus.

-

Distillation: The product is purified by vacuum distillation at a pressure of 0.05-0.06 MPa. The fraction with a purity of 99% or higher is collected.[13]

Synthesis from Isobutanol or tert-Butanol

An alternative multi-step synthesis starts from isobutanol or tert-butanol.[13]

This protocol is a multi-step process detailed in patent literature.[4][13]

Step 1: Synthesis of 2,2-Dimethylpropanoic Acid (Pivalic Acid)

-

Reaction: Isobutanol or tert-butanol is reacted with formic acid in a molar ratio of 1:1.3-1.5 in the presence of sulfuric acid.

-

Temperature Control: The reaction temperature is maintained at 10-15°C.

Step 2: Synthesis of Pivaloyl Chloride

-

Reaction: The resulting 2,2-dimethylpropanoic acid is reacted with a chlorinating agent such as phosphorus trichloride in a molar ratio of 1:0.35-0.45.

-

Temperature Control: The reaction temperature is kept at 60-62°C.

Step 3: Chlorination to 3-Chloropivaloyl Chloride

-

Method: The pivaloyl chloride is then chlorinated using a method such as the batch liquid-phase photocatalytic process described in section 3.1.

Direct Chlorination of 3-Chloropivalic Acid

A more direct route involves the chlorination of 3-chloropivalic acid.[12]

-

Reaction: 3-Chloropivalic acid is reacted with a suitable chlorinating agent, such as thionyl chloride (SOCl2).

-

Conditions: The reaction is typically carried out under reflux conditions until the conversion to the acid chloride is complete.

-

Purification: The excess chlorinating agent and byproducts are removed, often by distillation, to yield 3-Chloropivaloyl chloride.

Quantitative Data on Synthesis

The following tables summarize key quantitative data from various synthesis methods as described in the literature.

Table 1: Reaction Conditions for the Synthesis of 3-Chloropivaloyl Chloride and its Precursors

| Synthesis Step | Reactants | Molar Ratio | Temperature (°C) | Reference |

| Pivalic Acid Synthesis | Isobutanol/tert-Butanol : Formic Acid | 1 : 1.3-1.5 | 10-15 | [13] |

| Pivaloyl Chloride Synthesis | Pivalic Acid : Phosphorus Trichloride | 1 : 0.35-0.45 | 60-62 | [13] |

| Pivaloyl Chloride Synthesis | Pivalic Acid : Phosphorus Trichloride | 1 : 0.33-0.43 | 45-70 | [6] |

| 3-Chloropivaloyl Chloride Synthesis | Pivaloyl Chloride : Chlorine | - | 100-115 | [13] |

Table 2: Yield and Purity of 3-Chloropivaloyl Chloride and Intermediates

| Product | Synthesis Method | Purity | Yield | Reference |

| Pivaloyl Chloride | From Pivalic Acid and PCl3 | 99.5% | >92% | [14] |

| 3-Chloropivaloyl Chloride | Batch Liquid-Phase Photocatalytic Chlorination | >99% | - | [13] |

| 3-Chloropivaloyl Chloride | Gas-Phase Photocatalysis and Vacuum Rectification | >99.5% | - | [6] |

| 3-Chloropivaloyl Chloride | - | >98.5% | - | [11] |

Experimental Workflows and Logical Relationships

The synthesis of 3-Chloropivaloyl chloride can be visualized as a series of sequential or parallel chemical transformations. The following diagrams, generated using the DOT language, illustrate these workflows.

Caption: Synthesis of 3-Chloropivaloyl chloride via chlorination of pivaloyl chloride.

Caption: Direct synthesis of 3-Chloropivaloyl chloride from 3-chloropivalic acid.

Applications in Research and Development

3-Chloropivaloyl chloride is a highly valued intermediate in the synthesis of a variety of commercial products, particularly in the life sciences sectors.

Pharmaceutical Synthesis

It serves as a crucial building block for the synthesis of active pharmaceutical ingredients (APIs). For example, it is used in the production of the antibiotic Cefteram pivoxil.[11] Its reactive nature allows for the introduction of the pivaloyl moiety into complex molecules, which can modulate their pharmacokinetic and pharmacodynamic properties.

Agrochemical Synthesis

In the agrochemical industry, 3-Chloropivaloyl chloride is a key intermediate for the synthesis of herbicides and pesticides.[15] Notably, it is used in the production of the herbicide clomazone.[4]

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, 3-Chloropivaloyl chloride is also used in the synthesis of:

Safety and Handling

3-Chloropivaloyl chloride is a hazardous chemical that requires careful handling in a controlled laboratory or industrial setting.

-

Toxicity: It is very toxic by ingestion, inhalation, and skin absorption.[8]

-

Corrosivity: It is corrosive and can cause severe skin burns and eye damage.[1][8]

-

Reactivity: It reacts with water, releasing toxic fumes.[1]

-

Flammability: It is a combustible liquid.[8]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound. It should be stored in a cool, dry, well-ventilated area away from incompatible substances such as water, alcohols, and strong oxidizing agents.[1][9]

References

- 1. Page loading... [wap.guidechem.com]

- 2. Pivaloyl chloride - Wikipedia [en.wikipedia.org]

- 3. atamankimya.com [atamankimya.com]

- 4. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]

- 5. npcsblog.com [npcsblog.com]

- 6. CN101311155A - Process for preparing chloro-pivalyl chloride - Google Patents [patents.google.com]

- 7. 3-Chloropivaloyl Chloride - Starshinechemical [starshinechemical.com]

- 8. 3-Chloro-2,2-dimethylpropanoyl chloride | C5H8Cl2O | CID 61345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Chloropivaloyl chloride | 4300-97-4 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Chloropivaloyl chloride | 4300-97-4 | Benchchem [benchchem.com]

- 13. Page loading... [guidechem.com]

- 14. Process for preparing chloro-pivalyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 15. 3-Chloropivaloyl Chloride [chemball.com]

The Core Chemistry of Acyl Chlorides: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Acyl chlorides, also known as acid chlorides, are a class of highly reactive organic compounds characterized by the functional group -COCl.[1] They are derivatives of carboxylic acids where the hydroxyl group is replaced by a chlorine atom.[2] This substitution profoundly impacts the electronic environment of the carbonyl carbon, rendering it significantly more electrophilic and, consequently, making acyl chlorides valuable and versatile reagents in organic synthesis. Their heightened reactivity compared to other carboxylic acid derivatives, such as anhydrides, esters, and amides, makes them indispensable intermediates in the pharmaceutical and fine chemical industries for the construction of complex molecular architectures.[3][4] This guide provides an in-depth exploration of the fundamental chemistry of acyl chlorides, including their structure, properties, synthesis, and key reactions, with a focus on applications relevant to researchers and drug development professionals.

Structure and Bonding

The acyl chloride functional group consists of a carbonyl group (C=O) bonded to a chlorine atom. The carbonyl carbon is sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.[5] The presence of both a highly electronegative oxygen atom and a chlorine atom strongly withdraws electron density from the carbonyl carbon, creating a significant partial positive charge and making it a prime target for nucleophilic attack.[4]

Resonance structures indicate that the C-O bond has some triple bond character, which contributes to the stability of the acylium ion intermediate formed in many of its reactions.[5]

Data Presentation: Structural Parameters of Acetyl Chloride

The following table summarizes key bond lengths and angles for acetyl chloride (CH₃COCl), a representative acyl chloride.[6]

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O | 1.1870 |

| C-C | 1.5060 |

| C-Cl | 1.7980 |

| C-H | 1.1050 |

| Bond Angles (°) | |

| C-C=O | 128.136 |

| C-C-Cl | 111.600 |

| O=C-Cl | 120.264 |

| H-C-H | 108.599 |

| H-C-C | 110.330 |

Nomenclature

Acyl chlorides are systematically named by replacing the "-oic acid" suffix of the parent carboxylic acid with "-oyl chloride".[1][2] For example, the acyl chloride derived from ethanoic acid is ethanoyl chloride. Common names are also frequently used, such as acetyl chloride for ethanoyl chloride.[1]

Physical and Spectroscopic Properties

Lower molecular weight acyl chlorides are typically colorless, volatile liquids with pungent, acrid odors.[2] They often fume in moist air due to rapid hydrolysis.[2] Unlike their parent carboxylic acids, acyl chlorides cannot act as hydrogen bond donors, which results in significantly lower boiling points.[1] For instance, acetic acid boils at 118 °C, while acetyl chloride boils at a much lower 51 °C.[1] They are generally soluble in aprotic organic solvents such as ethers, chloroform, and dichloromethane.

Data Presentation: Physical Properties of Common Acyl Chlorides

| Acyl Chloride | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Ethanoyl chloride | CH₃COCl | 78.50 | 51 |

| Propanoyl chloride | CH₃CH₂COCl | 92.52 | 80 |

| Butanoyl chloride | CH₃CH₂CH₂COCl | 106.55 | 102 |

| Benzoyl chloride | C₆H₅COCl | 140.57 | 197 |

Spectroscopic Characterization

Spectroscopic techniques are crucial for the identification and characterization of acyl chlorides.

-

Infrared (IR) Spectroscopy: Acyl chlorides exhibit a characteristic and strong C=O stretching absorption band at a high frequency, typically in the range of 1770-1815 cm⁻¹. This is at a higher wavenumber than most other carbonyl compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-